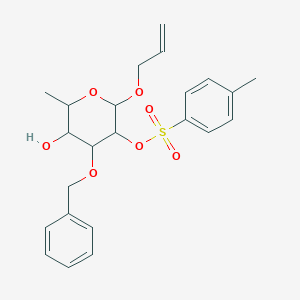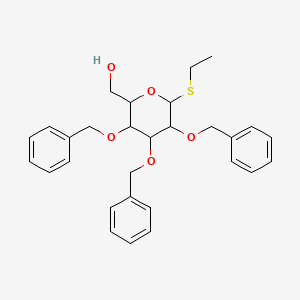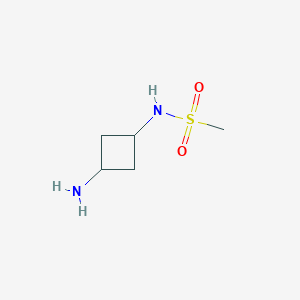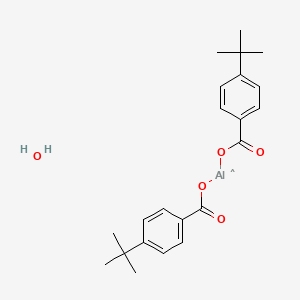
Walphos SL-W006-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Walphos SL-W006-1, also known as ®-1-{(RP)-2-[2-(diphenylphosphino)phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine, is a chiral diphosphine ligand. It is widely used in asymmetric catalysis, particularly in hydrogenation reactions. The compound has a molecular formula of C46H44FeP2 and a molecular weight of 714.63 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Walphos SL-W006-1 involves the coupling of ®-1-(N,N-dimethylamino)ethylferrocene with (S)-2-bromoiodoferrocene. This reaction is typically carried out using a Negishi coupling method, which involves the use of a palladium catalyst and a zinc reagent . The intermediate product is then converted into the final ligand through reduction with polymethylhydrosiloxane and titanium isopropoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Walphos SL-W006-1 primarily undergoes asymmetric hydrogenation reactions. It can also participate in other types of reactions such as oxidation and substitution .
Common Reagents and Conditions
Hydrogenation: Typically involves the use of rhodium or ruthenium catalysts under hydrogen gas at elevated pressures and temperatures.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or oxygen in the presence of a catalyst.
Substitution: Involves the use of various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in the hydrogenation of alkenes, the major product is the corresponding alkane .
Applications De Recherche Scientifique
Walphos SL-W006-1 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the hydrogenation of alkenes, imines, and ketones.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of chiral drugs and other therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
Walphos SL-W006-1 exerts its effects through its role as a chiral ligand in catalytic reactions. It coordinates with metal centers (such as rhodium or ruthenium) to form active catalytic complexes. These complexes facilitate the transfer of hydrogen atoms to substrates, resulting in the formation of chiral products . The molecular targets and pathways involved include the activation of hydrogen gas and the coordination of substrates to the metal center .
Comparaison Avec Des Composés Similaires
Similar Compounds
Walphos SL-W003-1: Another chiral diphosphine ligand with a similar structure but different substituents on the phosphine units.
Biferrocene-Based Walphos Analogues: These compounds have a biferrocene backbone instead of a ferrocenylaryl backbone.
Uniqueness
Walphos SL-W006-1 is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Its specific structure allows for precise control over the stereochemistry of the products, making it highly valuable in the synthesis of chiral compounds .
Propriétés
Formule moléculaire |
C46H44FeP2 |
|---|---|
Poids moléculaire |
714.6 g/mol |
InChI |
InChI=1S/C41H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)42(37-27-31(3)24-32(4)28-37)33(5)38-20-14-21-39(38)40-19-12-13-22-41(40)43(34-15-8-6-9-16-34)35-17-10-7-11-18-35;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H; |
Clé InChI |
SPJXDOOLGLNVOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-chloro-1-{[1-(2-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12280862.png)

![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12280882.png)
![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)

![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
![(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12280910.png)
![1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride](/img/structure/B12280917.png)
